molecular formula C21H24N4O3 B2726189 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034589-24-5

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2726189
CAS No.: 2034589-24-5
M. Wt: 380.448
InChI Key: LTZFSWOLSKSYPJ-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various scientific research fields due to their diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyanopyridine Group: The cyanopyridine group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of a phenol derivative with a suitable acylating agent.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in scientific research to explore new applications and mechanisms of action.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-27-18-6-2-3-7-19(18)28-15-20(26)24-14-16-8-11-25(12-9-16)21-17(13-22)5-4-10-23-21/h2-7,10,16H,8-9,11-12,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZFSWOLSKSYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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